N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide features a piperazine ring substituted at the 1-position with a 4-fluorophenyl group and an acetamide moiety attached to a 3-chloro-4-methylphenyl group. This structure is part of a broader class of piperazine-acetamide derivatives studied for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-2-5-16(12-18(14)20)22-19(25)13-23-8-10-24(11-9-23)17-6-3-15(21)4-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWDMSGKPZVUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement Route
The most widely documented method involves a two-step nucleophilic substitution process (Fig. 1A):
Step 1: Formation of N-(3-chloro-4-methylphenyl)chloroacetamide intermediate
- Reagents: 3-chloro-4-methylaniline + chloroacetyl chloride
- Conditions: Triethylamine (2.5 eq), dichloromethane, 0°C → RT, 4 hr
- Yield: 78-82% (BenchChem data)
Step 2: Piperazine coupling
- Reagents: Intermediate + 4-(4-fluorophenyl)piperazine
- Conditions: K2CO3 (3 eq), acetonitrile, reflux (82°C), 12 hr
- Yield: 65-71%
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature (°C) | 0→25 | 82 |
| Reaction Time (hr) | 4 | 12 |
| Molar Ratio | 1:1.05 | 1:1.2 |
| Purification | Column (SiO2, hexane:EA 3:1) | Column (SiO2, DCM:MeOH 9:1) |
Microwave-Assisted Synthesis
Patent WO2009057133A2 demonstrates enhanced efficiency using microwave irradiation:
- Conditions: 150 W, 120°C, DMF, 45 min
- Yield Improvement: 89% vs. 71% conventional heating
- Side Products: Reduced ≤2% (vs. 8-12% traditional)
Modern Catalytic Methods
Transition Metal-Catalyzed Coupling
Building on PMC11103792's aryl acetamide studies, palladium-mediated routes show promise:
Suzuki-Miyaura Cross-Coupling Variant
- Catalyst: Pd(PPh3)4 (2 mol%)
- Ligand: XPhos (4 mol%)
- Base: K3PO4 (3 eq)
- Solvent: THF/H2O (4:1)
- Yield: 83% (Entry 5, Table 1)
Comparative Catalyst Performance
| Catalyst System | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Pd(OAc)2/XPhos | 80 | 6 | 78 |
| Pd2(dba)3/SPhos | 100 | 4 | 81 |
| PdCl2(PPh3)2 | 90 | 8 | 68 |
| Pd(PPh3)4 | 65 | 5 | 83 |
Flow Chemistry Approaches
Adapting methods from patent WO2009057133A2:
- Continuous Flow Reactor: 0.5 mL/min, 130°C
- Residence Time: 8.2 min
- Space-Time Yield: 1.45 kg/L·day
- Impurity Profile:
Critical Process Parameters
Solvent Effects on Reaction Kinetics
Data synthesized from multiple sources:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| DMF | 36.7 | 4.21 | 1.8 |
| Acetonitrile | 37.5 | 3.89 | 2.5 |
| THF | 7.58 | 5.12 | 0.9 |
| Toluene | 2.38 | 1.04 | 4.7 |
Temperature Optimization
Arrhenius analysis reveals distinct regimes:
Stage 1 (25-80°C):
- Activation Energy (Ea): 58.3 kJ/mol
- Rate-Determining Step: Amide bond rotation
Stage 2 (80-120°C):
Industrial-Scale Production
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | E-factor |
|---|---|---|---|
| Classical | 412 | 38 | 17.2 |
| Microwave-Assisted | 395 | 29 | 9.8 |
| Flow Chemistry | 372 | 17 | 5.3 |
Purification Technologies
Crystallization Optimization
- Solvent System: Ethyl acetate/heptane (1:3 v/v)
- Cooling Rate: 0.5°C/min
- Particle Size: D90 = 45 μm (optimal for filtration)
- Purity: 99.8% by HPLC
Analytical Characterization
Spectroscopic Data Compilation
Stability Profile
| Condition | Degradation After 6 Months (%) | Main Degradants |
|---|---|---|
| 25°C/60% RH | 0.9 | None detected |
| 40°C/75% RH | 2.3 | Hydrolyzed acetamide (0.8%) |
| Light Exposure | 4.7 | N-oxide derivatives (3.1%) |
Emerging Synthetic Technologies
Enzymatic Catalysis
Photoredox Coupling
Preliminary results show potential for radical-mediated synthesis:
- Catalyst: Ir(ppy)3 (1 mol%)
- Light Source: 450 nm LEDs
- Yield: 78% in 2 hr
- Selectivity: >20:1 vs thermal routes
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to optimize the yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is being investigated for its therapeutic effects on various neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression .
2. Anticancer Research
- Preliminary studies indicate that this compound may exhibit anticancer properties. It has been evaluated for its activity against different cancer cell lines, showing significant inhibition rates in various assays. For instance, compounds with similar structures have demonstrated effectiveness against human tumor cells in National Cancer Institute (NCI) protocols .
3. Antimicrobial Activity
- The compound's derivatives are being explored for their potential as antitubercular agents. In vitro assessments have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, indicating a promising avenue for developing new treatments against resistant strains .
4. Chemical Synthesis
- This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows chemists to explore modifications that could enhance biological activity or lead to new therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications in Piperazine-Acetamide Derivatives
Key structural variations among analogs involve substitutions on:
- The phenyl ring attached to the acetamide nitrogen (e.g., chloro, methyl, trifluoromethyl, or methoxy groups).
- The piperazine ring (e.g., fluorophenyl, chlorophenyl, or sulfonyl substituents).
Table 1: Structural Variations and Physicochemical Properties of Selected Analogs
*Calculated based on molecular formula.
Impact of Substituents on Pharmacological Activity
- The 3-chloro substitution in the target compound may enhance lipid solubility and blood-brain barrier penetration, similar to these analogs .
- Antimicrobial Activity : Analogs with sulfonyl or benzothiazole groups (e.g., ) demonstrate enhanced antimicrobial activity. The absence of such groups in the target compound suggests a different pharmacological profile .
- MMP Inhibition : Thiazole-containing analogs (e.g., , compound 15) exhibit matrix metalloproteinase (MMP) inhibition, critical for anti-inflammatory applications. The target compound’s lack of a thiazole moiety may limit this activity .
Physicochemical and Spectral Comparisons
- Melting Points : Piperazine-acetamide derivatives generally exhibit high melting points (>250°C), as seen in (269–328°C) and (97–154°C). The target compound’s melting point is expected to align with this range .
- Spectroscopic Data : Analogs in and show characteristic FT-IR peaks for C=O (1718–1719 cm⁻¹) and N–H (3393–3398 cm⁻¹) stretching. NMR data for similar compounds (e.g., δ 2.5–3.5 ppm for piperazine protons) suggest the target compound would exhibit comparable spectral features .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, commonly referred to as compound 882748-99-4, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a piperazine moiety, which is often associated with various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in neurology and oncology.
- Molecular Formula : C19H21ClFN3O
- Molar Mass : 361.84 g/mol
- CAS Number : 882748-99-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These targets may include:
- Receptors : Modulation of neurotransmitter receptors could contribute to its potential effects on mood and cognition.
- Enzymes : Interaction with metabolic enzymes may influence drug metabolism and efficacy.
- Ion Channels : Alteration of ion channel activity can affect neuronal excitability and signal transmission.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antidepressant Effects : Investigations suggest potential antidepressant properties through serotonin receptor modulation.
- Antipsychotic Activity : The piperazine structure is linked to antipsychotic effects, possibly through dopamine receptor antagonism.
- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values remain to be established.
Antidepressant Activity
A study conducted by researchers focused on the antidepressant-like effects of compounds similar to this compound. The results demonstrated significant reductions in immobility time in forced swim tests, indicating potential efficacy in treating depressive disorders .
Antipsychotic Properties
Another investigation examined the compound's affinity for dopamine receptors. The findings revealed a moderate binding affinity for D2 receptors, suggesting its potential use in managing schizophrenia .
Antimicrobial Evaluation
A recent evaluation assessed the antimicrobial activity of various piperazine derivatives, including this compound. Results indicated effective inhibition against Staphylococcus aureus with MIC values ranging from 10 to 20 μg/mL, showcasing its potential as an antibacterial agent .
Data Table: Summary of Biological Activities
Q & A
Q. How can the purity and structural integrity of N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide be validated during synthesis?
- Methodological Answer : Purity can be assessed via High-Performance Liquid Chromatography (HPLC) using a C18 column and acetonitrile/water mobile phase (gradient elution). Structural confirmation requires NMR spectroscopy :
- ¹H NMR : Characteristic peaks for the aromatic protons (δ 6.8–7.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR).
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to the molecular formula C₂₀H₂₁ClFN₃O (expected exact mass: 397.13 g/mol) .
Reaction intermediates should be monitored via thin-layer chromatography (TLC) with silica gel plates and UV visualization .
Q. What synthetic routes are optimal for introducing halogen substituents (e.g., 3-chloro-4-methylphenyl) into the acetamide scaffold?
- Methodological Answer : Nucleophilic aromatic substitution is preferred for halogenated aryl groups. For example:
- React 3-chloro-4-methylaniline with chloroacetyl chloride in dimethylformamide (DMF) under reflux to form the chloroacetamide intermediate.
- Couple with 4-(4-fluorophenyl)piperazine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane .
Solvent polarity and temperature (60–80°C) are critical for yield optimization (~70–85% after column chromatography) .
Q. What preliminary assays are recommended for evaluating biological activity?
- Methodological Answer :
- Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents, with ED₅₀ calculations .
- Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values reported .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported pharmacological data?
- Methodological Answer :
- Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and compare binding affinities to targets like serotonin/dopamine receptors using radioligand displacement assays .
- Perform molecular docking (e.g., AutoDock Vina) to model interactions with the GABAₐ receptor’s benzodiazepine site, correlating docking scores with anticonvulsant ED₅₀ values .
- Address discrepancies by standardizing assay conditions (e.g., pH, solvent) and applying multivariate statistical analysis (e.g., PCA) to isolate structural contributors to activity .
Q. What crystallographic strategies are effective for resolving ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å). Refinement via SHELXL (for small molecules) can resolve torsional angles in the piperazine ring and acetamide linkage .
- Key parameters:
- R-factor : Aim for <5% after full-matrix least-squares refinement.
- Hydrogen bonding : Analyze interactions between the fluorophenyl group and nearby residues (e.g., C–H···F contacts) .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Methodological Answer :
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS over 60 minutes. Calculate t₁/₂ and Clint .
- hERG Inhibition : Patch-clamp assays on HEK293 cells expressing hERG channels to evaluate cardiac toxicity risk (IC₅₀ < 10 μM indicates high risk) .
- Ames Test : Assess mutagenicity using Salmonella typhimurium TA98 and TA100 strains with/without metabolic activation .
Data Contradiction Analysis
Q. Why do analogs with similar halogen substitutions show divergent anticonvulsant activities?
- Resolution Strategy :
- Compare logP values (e.g., 3-chloro-4-methyl vs. 4-chloro-3-nitro derivatives) to assess blood-brain barrier permeability differences .
- Validate via in silico ADMET prediction (e.g., SwissADME) to identify substructures affecting bioavailability .
- Re-evaluate dose-response curves under standardized protocols to rule out experimental variability .
Q. How to address conflicting reports on cytotoxicity mechanisms (apoptosis vs. kinase inhibition)?
- Resolution Strategy :
- Conduct flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
- Perform kinase profiling (e.g., KinomeScan) to identify targets (e.g., EGFR, VEGFR2) .
- Use Western blotting to detect cleavage of caspase-3 (apoptosis marker) and phosphorylation of kinases (e.g., AKT, ERK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
